5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the reaction of 2-hydroxy-5-chlorobenzohydrazide with an appropriate indole derivative. One common method involves the condensation reaction between 2-hydroxy-5-chlorobenzohydrazide and 2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indole-3-carbaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature with continuous stirring for a specific duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, solvent choice, and reaction time. Advanced purification techniques like recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: Electrophilic substitution reactions can occur at the chloro or hydroxy positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazide derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-3-triazolylbenzoic acid: Another compound with a similar chloro and hydroxy substitution pattern, known for its potential as an HIV integrase inhibitor.
5-Chloro-3-phenyl-N’-[(2-phenyl-1H-indol-3-yl)methylene]-1H-indole-2-carbohydrazide: A related compound with similar structural features, exhibiting potent antitubercular activity.
Uniqueness
5-Chloro-2-hydroxy-N’-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups and the presence of the indole moiety
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-hydroxy-1-propan-2-ylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-10(2)22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-9-11(19)7-8-15(13)23/h3-10,23,25H,1-2H3 |
InChI Key |
JQSJSSVOEPADGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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